REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].O=[C:31]1[CH2:36][CH2:35][CH:34]([C:37]([O:39][CH3:40])=[O:38])[CH2:33][CH2:32]1.[Cl-].[NH4+]>O1CCCC1.O>[CH3:2][O:3][CH:4]=[C:31]1[CH2:36][CH2:35][CH:34]([C:37]([O:39][CH3:40])=[O:38])[CH2:33][CH2:32]1 |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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263.4 g
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Type
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reactant
|
Smiles
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[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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750 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
100 g
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Type
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reactant
|
Smiles
|
O=C1CCC(CC1)C(=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-7.5 (± 3.5) °C
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Type
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CUSTOM
|
Details
|
The solution was further stirred at −4 to −11° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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which was added dropwise to the above solution at −10 to 4° C. for 80 minutes
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Duration
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80 min
|
Type
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STIRRING
|
Details
|
The solution was further stirred at 0 to 4° C. for 60 minutes
|
Duration
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60 min
|
Type
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CUSTOM
|
Details
|
The solvent of the reaction mixture was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, 600 mL of hexane was added
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Type
|
STIRRING
|
Details
|
the solution was stirred under room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtrating the precipitate
|
Type
|
WASH
|
Details
|
washed with 600 mL of hexane
|
Type
|
WASH
|
Details
|
washed with a mixed solution of methanol-water (1:1), water, and saturated saline in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant product was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=C1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |